N'~1~,N'~3~-bis{(E)-[2-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedihydrazide
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Overview
Description
N’~1~,N’~3~-bis{(E)-[2-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedihydrazide is a complex organic compound characterized by its unique structure, which includes prop-2-yn-1-yloxy groups and phenylmethylidene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~3~-bis{(E)-[2-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedihydrazide typically involves the reaction of prop-2-yn-1-yloxybenzaldehyde with propanedihydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~3~-bis{(E)-[2-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedihydrazide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’~1~,N’~3~-bis{(E)-[2-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedihydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N’~1~,N’~3~-bis{(E)-[2-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedihydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-bis-(2-Propynyloxy)propan-2-ol: A compound with similar prop-2-yn-1-yloxy groups but different overall structure.
Propargyloxytrimethylsilane: Another compound with prop-2-yn-1-yloxy groups, used in various chemical reactions.
1,6-bis(prop-2-yn-1-yloxy)hexane: A compound with multiple prop-2-yn-1-yloxy groups, used in polymer synthesis.
Uniqueness
N’~1~,N’~3~-bis{(E)-[2-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedihydrazide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C23H20N4O4 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C23H20N4O4/c1-3-13-30-20-11-7-5-9-18(20)16-24-26-22(28)15-23(29)27-25-17-19-10-6-8-12-21(19)31-14-4-2/h1-2,5-12,16-17H,13-15H2,(H,26,28)(H,27,29)/b24-16+,25-17+ |
InChI Key |
BGLNHEJJFCLJMK-MUPYBJATSA-N |
Isomeric SMILES |
C#CCOC1=CC=CC=C1/C=N/NC(=O)CC(=O)N/N=C/C2=CC=CC=C2OCC#C |
Canonical SMILES |
C#CCOC1=CC=CC=C1C=NNC(=O)CC(=O)NN=CC2=CC=CC=C2OCC#C |
Origin of Product |
United States |
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